3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
CAS No. |
1211516-74-3 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H9N3O/c1-2-7-3-5(1)6-8-4-10-9-6/h4-5,7H,1-3H2 |
InChI Key |
DTAFNVJRXJKUTM-UHFFFAOYSA-N |
SMILES |
C1CNCC1C2=NOC=N2 |
Canonical SMILES |
C1CNCC1C2=NOC=N2 |
Origin of Product |
United States |
Scientific Research Applications
1.1. Anticancer Properties
Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including those containing the pyrrolidine moiety. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, compounds with a 3-(pyrrolidin-3-yl) substituent have shown promising results in preclinical evaluations:
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Human colon adenocarcinoma (CXF HT-29) | 92.4 | Apoptosis induction |
| 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives | Various (MCF-7, HCT-116) | 0.48 - 5.13 | Caspase activation |
These compounds have been noted for their ability to interact with key proteins involved in cancer cell survival and proliferation pathways .
1.2. GPBAR1 Agonists
The development of selective G-protein bile acid receptor 1 (GPBAR1) agonists has emerged as a significant area of research for treating metabolic disorders such as type 2 diabetes and obesity. Compounds based on the 1,2,4-oxadiazole scaffold have been synthesized and evaluated for their ability to selectively activate GPBAR1 without affecting other bile acid receptors:
| Compound Name | Activity | Target |
|---|---|---|
| ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives | Potent agonist | GPBAR1 |
These derivatives represent a novel class of non-steroidal GPBAR1 ligands that may offer therapeutic benefits in managing metabolic diseases .
Antimicrobial Activity
Research indicates that 1,2,4-oxadiazole derivatives possess significant antimicrobial properties. The presence of the pyrrolidine group may enhance these effects by improving interactions with bacterial targets:
| Compound Name | Activity Type | Mechanism |
|---|---|---|
| 5-(Furan-3-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole | Antibacterial | Inhibition of DNA gyrase and topoisomerase IV |
This antimicrobial activity positions these compounds as potential leads for developing new antibiotics.
Synthetic Routes and Structural Diversity
The synthesis of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole can be achieved through various chemical methods that allow for structural modifications leading to diverse derivatives with enhanced biological activities. The synthetic flexibility is crucial for optimizing pharmacological properties:
Common Synthetic Methods
- Condensation Reactions : Utilizing semicarbazide with appropriate carboxylic acids.
- Cyclization Techniques : Formation of oxadiazole rings through cyclization of hydrazones or amidoximes.
These methods facilitate the exploration of structure–activity relationships (SAR), enabling researchers to fine-tune the biological efficacy of these compounds .
Comparison with Similar Compounds
The structural and functional diversity of 1,2,4-oxadiazole derivatives allows for extensive comparisons. Below, key analogs are analyzed based on substituent variations, molecular properties, and biological activities.
Structural Variations and Molecular Properties
Table 1: Structural and Molecular Comparison
Structure–Activity Relationships (SAR)
- Substituent Position : Substitution at position 5 of the oxadiazole (e.g., chloromethyl in ) often introduces electrophilic reactivity, useful for covalent inhibitor design.
- Heterocycle Size : Replacing pyrrolidine (5-membered) with piperidine (6-membered) increases steric bulk and alters binding pocket interactions .
- Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., ) enhance metabolic stability and bioavailability by reducing oxidative degradation.
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The most common and classical approach to synthesize 1,2,4-oxadiazoles, including substituted variants like 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, involves the cyclization of amidoximes with carboxylic acid derivatives (acyl chlorides, esters, anhydrides) under dehydrating conditions. This method was first introduced by Tiemann and Krüger and has been extensively optimized:
- Amidoximes react with acyl chlorides or activated esters to form the oxadiazole ring.
- Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency.
- Coupling reagents like EDC, DCC, CDI, TBTU, or T3P can activate carboxylic acids for amidoxime cyclization.
- Typical reaction conditions range from room temperature to moderate heating (50–80 °C).
Advantages: Straightforward, uses readily available reagents.
Disadvantages: Sometimes low yields, harsh conditions, and purification challenges.
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
Another method involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring:
- This approach can be catalyzed by Lewis acids or platinum(IV) complexes.
- It allows direct formation of the heterocycle but often suffers from poor yields and side reactions such as dimerization of nitrile oxides.
- The reaction may require elevated temperature and expensive catalysts.
- Yields are generally moderate to low (<20% in some cases).
This method is less commonly used for pyrrolidinyl-substituted oxadiazoles due to these limitations.
One-Pot Syntheses Using Amidoximes and Activated Carboxylic Acids
Recent advances have introduced one-pot methods that combine amidoximes and carboxylic acid derivatives in the presence of bases or activating agents:
- Use of superbases such as NaOH in DMSO enables room temperature cyclization.
- Vilsmeier reagent activation of carboxylic acids facilitates efficient ring closure.
- These methods provide moderate to excellent yields (up to 90%) with simpler purification.
- Reaction times vary from 4 to 24 hours depending on substrates.
One-pot protocols are particularly attractive for synthesizing functionalized 1,2,4-oxadiazoles including those bearing pyrrolidinyl groups.
Specific Preparation of 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole
Synthetic Route Overview
The synthesis of 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically follows these steps:
Preparation of Amidoxime Precursor:
- Starting from the corresponding nitrile or ester, the amidoxime is synthesized by reaction with hydroxylamine.
Cyclization with Activated Carboxylic Acid Derivatives:
- The amidoxime is reacted with an activated carboxylic acid derivative bearing the pyrrolidin-3-yl substituent or a precursor that can be converted to it.
- Activation can be achieved via acyl chlorides, esters, or anhydrides.
- Catalysts such as TBAF or bases like KOH/NaOH in DMSO are used to promote cyclization at room temperature or mild heating.
Purification and Characterization:
- The product is typically isolated by filtration, extraction, or chromatography.
- Characterization confirms the formation of the oxadiazole ring and the pyrrolidin-3-yl substitution.
Representative Reaction Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidoxime + Acyl Chloride | Pyridine or TBAF catalyst, RT to 80 °C | 40–70 | Moderate yields, purification needed |
| Amidoxime + Methyl/Ethyl Ester | NaOH/DMSO, RT, 4–24 h | 11–90 | One-pot, simple purification |
| Amidoxime + Carboxylic Acid + Vilsmeier Reagent | One-pot, RT to mild heat, 61–93% | 61–93 | High yields, efficient |
| Amidoxime + gem-Dibromomethylarenes | Two-component reaction, long reaction time | ~90 | Good yields, complex purification |
| Amidoxime + Nitroalkenes + TfOH | Superacid catalysis, 10 min, ~90% | ~90 | Requires acid-resistant substrates |
Note: Specific data for the pyrrolidin-3-yl substituted oxadiazole are extrapolated from analogous 3,5-disubstituted oxadiazole syntheses.
Research Findings and Optimization Insights
Catalyst and Base Effects:
Catalysts like TBAF and bases such as KOH or NaOH in aprotic solvents (DMSO) significantly enhance cyclization efficiency and yields at room temperature.Substrate Scope:
Amidoximes bearing bulky or sensitive groups (e.g., pyrrolidinyl) may require mild conditions to avoid decomposition. The presence of –NH or –OH groups in substrates can limit yields due to side reactions.Reaction Time vs. Yield:
Longer reaction times (up to 24 h) improve yields in some one-pot procedures, but newer methods aim to reduce this time without sacrificing yield.Purification:
Simple filtration or aqueous workup is often sufficient in one-pot methods, whereas classical methods may require chromatographic purification due to by-products.Green Chemistry Prospects:
Mechanochemical and photoredox methods promise environmentally friendly alternatives but are still under development for pyrrolidinyl oxadiazoles.
Summary Table of Preparation Methods for 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole
| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Pyridine/TBAF catalyst, RT–80 °C | 40–70 | Established, straightforward | Moderate yield, harsh conditions |
| Amidoxime + Carboxylic Ester (One-pot) | NaOH/DMSO, RT, 4–24 h | 11–90 | Mild, simple purification | Longer reaction time |
| Amidoxime + Carboxylic Acid + Vilsmeier Reagent | One-pot, mild heat, 61–93% | 61–93 | High yield, efficient | Requires reagent preparation |
| Amidoxime + gem-Dibromomethylarenes | Two-component, long time | ~90 | Good yields | Complex purification |
| Amidoxime + Nitroalkenes + TfOH | Superacid catalysis, 10 min | ~90 | Fast, high yield | Harsh acid conditions |
| Photoredox Catalysis + Visible Light | Organic dye catalyst, RT | 35–50 | Green chemistry | Moderate yield, early stage |
| Mechanochemical Grinding | Solvent-free, mechanical energy | Not reported | Solvent-free, rapid | Not yet applied to this compound |
Q & A
Q. What are the standard synthetic routes for preparing 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole derivatives?
The synthesis typically involves cyclization reactions. A common method is the reaction of amidoximes with aldehydes under basic conditions to form 1,2,4-oxadiazoline intermediates, which are oxidized to the final oxadiazole derivatives using stoichiometric oxidizing agents (e.g., MnO₂ or chloranil). Pyridine is often employed as a solvent for acyl chloride coupling steps . For pyrrolidine-substituted derivatives, regioselective amination or alkylation of pre-functionalized oxadiazole cores is used, as demonstrated in enantioselective iridium-catalyzed protocols .
Q. How are 1,2,4-oxadiazole derivatives characterized structurally and thermally?
Key techniques include:
- Elemental analysis and multinuclear NMR (¹H, ¹³C, ¹⁵N) for composition and substituent confirmation.
- Single-crystal X-ray diffraction to resolve bond angles, ring planarity, and intermolecular interactions (e.g., hydrogen bonding in salts) .
- Thermal analysis (DSC/TGA) to assess stability, with decomposition temperatures >200°C indicating suitability for energetic materials .
- IR spectroscopy to identify functional groups (e.g., N–O stretches at 950–1250 cm⁻¹) .
Q. What in vitro assays are used to evaluate biological activity?
- Antioxidant activity : ABTS⁺ and DPPH radical scavenging assays, coupled with DNA oxidation inhibition (e.g., AAPH-induced or Cu²⁺/GSH systems) .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria and fungi, with MIC values <50 μM considered significant .
- Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., T47D breast cancer), with IC₅₀ values <10 μM indicating potent activity .
Q. What physicochemical properties make 1,2,4-oxadiazoles suitable for energetic materials?
High density (1.85–1.90 g/cm³), detonation velocity (>9000 m/s), and pressure (>37 GPa) are achieved through nitro/azo functionalization. Thermal stability (decomposition >200°C) and low sensitivity to impact (<14 J) ensure safety in handling .
Advanced Research Questions
Q. How can computational methods optimize electronic properties of 1,2,4-oxadiazoles?
- DFT calculations (Gaussian 09) predict heats of formation (HOFs) and electrostatic potentials to guide energetic material design .
- Multiwfn software analyzes wavefunctions for bond order, orbital composition, and electron localization (e.g., ELF maps) to rationalize reactivity .
- Molecular docking (AutoDock Vina) identifies binding interactions with targets like GSK-3β for anti-Alzheimer drug design .
Q. How do substituents influence structure-activity relationships (SAR) in anticancer applications?
- 3-Position : Aryl/pyridyl groups enhance apoptosis induction via TIP47 protein binding (e.g., 3-(4-trifluoromethylphenyl) derivatives ).
- 5-Position : Electron-withdrawing groups (e.g., Cl, CF₃) improve cytotoxicity by stabilizing π-π stacking with DNA/enzymes .
- Pyrrolidine substitution : Enantioselective synthesis (e.g., (R)- vs. (S)-isomers) affects pharmacokinetics and target selectivity .
Q. How do solvent effects impact spectroscopic data interpretation?
UV-Vis and IR spectra shift with solvent polarity. For example, hydrogen-bond-accepting solvents (e.g., DMSO) stabilize charge-transfer transitions in oxadiazoles. DFT calculations (PCM model) correlate solvent dielectric constants with spectral shifts, aiding drug solubility predictions .
Q. How to resolve contradictions in bioactivity data across studies?
Q. What strategies enable multifunctional applications (e.g., antioxidant + antimicrobial)?
Hybrid scaffolds integrate diaryl groups (for radical scavenging) and cationic pyrrolidine moieties (for membrane disruption). For example, vanillin-substituted derivatives show dual ABTS⁺ scavenging (IC₅₀ = 12 μM) and antifungal activity (MIC = 8 μM) .
Q. How are nitration/oxidation protocols tailored for high-energy derivatives?
Controlled nitration with 100% HNO₃ introduces dinitromethyl groups, while decarboxylation/acidification stabilizes intermediates. Salts (e.g., hydroxylammonium) enhance oxygen balance (+5.2%) and detonation performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
